molecular formula C6H3Cl2FN2O B13439809 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Cat. No.: B13439809
M. Wt: 209.00 g/mol
InChI Key: HFGHZOIATGGJQW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethanone (acetyl) group at position 2.

Properties

IUPAC Name

1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O/c1-2(12)4-3(9)5(7)11-6(8)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGHZOIATGGJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC(=N1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone typically involves the chlorination and fluorination of pyrimidine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, reduction may produce pyrimidine alcohols, and substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone is a chemical compound with a pyrimidine ring substituted with dichloro and fluoro groups. The presence of the pyrimidine moiety makes it significant in pharmaceutical and agrochemical applications.

Chemical Data

Here is the chemical data regarding this compound :

  • Analyte Name: this compound
  • CAS Number: 1289559-65-4
  • Molecular Formula: C6 H3 Cl2 F N2 O
  • Molecular Weight: 209.005
  • Accurate Mass: 207.961
  • SMILES: CC(=O)c1nc(Cl)nc(Cl)c1F
  • InChI: InChI=1S/C6H3Cl2FN2O/c1-2(12)4-3(9)5(7)11-6(8)10-4/h1H3
  • IUPAC: 1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone

Applications

  • Pharmaceuticals: Derivatives of this compound are explored for potential therapeutic effects against various diseases.
  • Agrochemicals: this compound exhibits biological activities, particularly as a fungicide and herbicide. Its structural components enable it to interact with specific biological targets, making it effective against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of certain fungi and bacteria, indicating potential applications in agricultural practices for crop protection.

Reactivity

The reactivity of this compound is influenced by the functional groups attached to the pyrimidine ring.

Interactions

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethanone (CAS RN: 2142-68-9)

  • Molecular Formula : C₈H₇ClO
  • Key Features: A monocyclic aromatic ketone with a single chlorine substituent on the benzene ring.
  • Physical Properties: Lower molecular weight (154.59 g/mol) compared to pyrimidine-based ethanones.
  • Applications : Primarily used in organic synthesis as a building block for pharmaceuticals or fragrances.

1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone

  • Molecular Formula : C₁₃H₁₂ClN₃O
  • Key Features: Pyrimidine ring substituted with an amino group (position 4), a 4-chlorophenyl group (position 2), and a methyl group (position 6).
  • Applications: The amino and chlorophenyl groups enhance its suitability as a precursor for antimalarial or antiviral agents.

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone

  • Molecular Formula : C₁₆H₂₆O
  • Key Features: A polycyclic terpenoid derivative with a saturated naphthalene backbone and multiple methyl groups.
  • Physical Properties : High molecular weight (234.38 g/mol) and likely elevated logP due to hydrocarbon dominance.
  • Applications : Used in fragrances (e.g., Iso-E Super) due to its woody-amber odor profile.

Comparative Data Table

Property 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone* 1-(2-Chlorophenyl)ethanone 1-[4-Amino-2-(4-chlorophenyl)-6-methylpyrimidin-5-yl]ethanone
Molecular Formula C₇H₃Cl₂FNO (inferred) C₈H₇ClO C₁₃H₁₂ClN₃O
Molecular Weight ~219.97 g/mol (calculated) 154.59 g/mol 261.71 g/mol
Halogen Substituents 2 Cl, 1 F 1 Cl 1 Cl
Key Functional Groups Pyrimidine, ethanone Benzene, ethanone Pyrimidine, amino, chlorophenyl
LogP (Estimated) ~3.0–3.5 (higher due to halogens) Not reported 2.82
Applications Pharmaceutical intermediates Synthetic precursor Bioactive agent development

Key Research Findings

Halogen Effects: The presence of fluorine in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.

Heterocyclic Advantage: Pyrimidine-based ethanones (e.g., the compound in ) exhibit greater versatility in drug design than benzene-ring analogs due to nitrogen atoms enabling hydrogen bonding and π-stacking interactions.

Synthetic Challenges : The electron-withdrawing nature of chlorine and fluorine substituents in the target compound may complicate synthetic routes, requiring careful optimization of reaction conditions.

Biological Activity

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (CAS Number: 1289559-65-4) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Cl2FN2O. The compound features a pyrimidine ring with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 5 position, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC6H3Cl2FN2O
CAS Number1289559-65-4
Molecular Weight201.01 g/mol

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer activities. The structural modifications in compounds like this compound may enhance their efficacy against cancer cell lines.

Research Findings: Cytotoxicity Assays

In cytotoxicity assays against leukemia L-1210 cells, it was observed that compounds with similar structures to this compound displayed varying degrees of inhibition. The IC50 values indicated moderate activity, suggesting that further structural optimization could improve efficacy .

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. For instance, its interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management, has been highlighted in recent studies.

DPP-IV Inhibition

The compound's ability to inhibit DPP-IV could contribute to its potential use in managing type 2 diabetes mellitus by prolonging the action of incretin hormones . Docking studies have shown favorable interactions between the compound and the active site of DPP-IV, suggesting a promising avenue for therapeutic development.

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low acute toxicity in animal models at doses up to 2000 mg/kg . However, further long-term studies are necessary to fully elucidate its safety profile.

Q & A

Basic: What are the common synthetic routes for 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrimidinyl ethanone derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(Pyrimidin-4-yl)ethanone are synthesized via oxidation, reduction, or substitution reactions using reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) under controlled temperatures and pH . Optimization often requires polar aprotic solvents (e.g., ethanol or methanol) and acid/base catalysts to enhance yield and purity. For halogenated analogs, regioselective halogenation steps (e.g., using POCl₃ for chlorination) may precede ethanone group introduction .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 2.35–2.58 ppm for methyl groups in halogenated ethanones) .
  • LC-MS : For molecular ion ([M+H]⁺) verification and impurity detection (e.g., m/z 361.0 observed in similar compounds) .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for structurally complex pyrimidinyl ethanones .

Advanced: How do chlorine and fluorine substituents at the 2,6- and 5-positions influence reactivity and biological activity?

Answer:

  • Reactivity : Electron-withdrawing groups (Cl, F) increase electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks. The 5-fluoro substituent may sterically hinder reactions at adjacent positions, while 2,6-dichloro groups enhance stability via resonance and inductive effects .
  • Biological Activity : Halogen positioning affects target binding. For example, fluorinated analogs show enhanced bioavailability due to increased lipophilicity (logP ~3.7), while chloro-substituted derivatives exhibit stronger enzyme inhibition, as seen in kinase-targeting studies .

Advanced: How can computational methods aid in predicting the compound’s physicochemical and interaction properties?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) and molecular orbitals, aiding in reactivity analysis .
  • Molecular Docking : Simulates binding affinities with biological targets (e.g., enzymes or receptors). For oxadiazole-azetidine analogs, docking studies reveal hydrogen bonding with active-site residues, guiding structure-activity relationship (SAR) optimization .

Advanced: How should researchers address contradictory data in biological activity assays for this compound?

Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out off-target effects.
  • Metabolic Stability Testing : Use hepatic microsome models to assess if metabolites contribute to observed discrepancies.
  • Structural Analog Comparison : Compare with analogs like 1-(2-Bromo-6-fluorophenyl)ethanone to isolate substituent-specific effects .

Methodological: What strategies are effective in studying its interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Ka/Kd) for target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
  • Cryo-EM/X-ray Co-crystallization : Resolves binding modes at atomic resolution, as applied to pyrimidine-based inhibitors .

Methodological: How can regioselectivity challenges in derivative synthesis be mitigated?

Answer:

  • Directed Metalation : Use directing groups (e.g., sulfoxides) to control halogenation sites.
  • Protecting Groups : Temporarily block reactive sites (e.g., ethanone carbonyl) during multi-step syntheses .
  • Flow Chemistry : Enhances reproducibility in continuous synthesis, as seen in industrial-scale pyrimidine derivative production .

Advanced: What are the stability considerations for long-term storage of halogenated ethanones?

Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of chloro/fluoro groups.
  • Thermal Stability : DSC/TGA analysis (e.g., mp ~134–135°C for similar compounds) informs storage temperatures .

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